Superior Thermal Stability of ODA-Based Polyimides Over MDA and DMBZ Analogs
ODA-based polyimide backbones exhibit higher decomposition onset temperatures compared to those derived from 4,4'-methylenedianiline (MDA) and 2,2'-dimethylbenzidine (DMBZ). The onset of thermal decomposition for ODA-based systems is reported to be significantly higher, indicating superior thermal oxidative stability [1]. This is attributed to the greater stability of the ether linkage relative to the methylene bridge or the dimethyl-substituted biphenyl structure.
| Evidence Dimension | Onset of thermal decomposition (relative stability) |
|---|---|
| Target Compound Data | ODA-based polyimide backbone |
| Comparator Or Baseline | MDA-based and DMBZ-based polyimide backbones |
| Quantified Difference | ODA is reported to be more thermally stable than DMBZ; MDA is less oxidatively stable |
| Conditions | Polyimide aerogels and PMR-polyimide composites |
Why This Matters
Procurement of ODA is essential for applications requiring long-term exposure to high temperatures without degradation, a performance characteristic not guaranteed by alternative diamines.
- [1] Wilmoth, N. G. (n.d.). Polyimide aerogels made using anhydride-capped oligomers. Retrieved from https://acemap.info/authors/SEM3OEdBRjhHQ0E View Source
